molecular formula C6H11Cl3O B14467356 1,1,1-Trichloro-4-methylpentan-3-ol CAS No. 65632-55-5

1,1,1-Trichloro-4-methylpentan-3-ol

Cat. No.: B14467356
CAS No.: 65632-55-5
M. Wt: 205.5 g/mol
InChI Key: LVAAKDFZYLKBNT-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-methylpentan-3-ol is a halogenated alcohol with the molecular formula C₆H₁₁Cl₃O. Its structure features three chlorine atoms attached to the first carbon and a hydroxyl group on the third carbon of a pentane chain, with a methyl branch on the fourth carbon. This configuration introduces significant steric and electronic effects: the trichloromethyl group is highly electronegative, influencing reactivity in substitution or elimination reactions, while the hydroxyl group’s position adjacent to a branched methyl group may hinder nucleophilic attacks.

Properties

CAS No.

65632-55-5

Molecular Formula

C6H11Cl3O

Molecular Weight

205.5 g/mol

IUPAC Name

1,1,1-trichloro-4-methylpentan-3-ol

InChI

InChI=1S/C6H11Cl3O/c1-4(2)5(10)3-6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

LVAAKDFZYLKBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

The most direct route to 1,1,1-trichloro-4-methylpentan-3-ol involves the reduction of its corresponding ketone, 1,1,1-trichloro-4-methylpentan-3-one (). LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0–25°C selectively reduces the carbonyl group to a secondary alcohol. The reaction proceeds via a four-membered transition state, where hydride transfer occurs to the electrophilic carbonyl carbon, followed by protonation of the alkoxide intermediate.

Reaction Conditions :

  • Stoichiometry : 1.2 equivalents LiAlH₄ relative to ketone
  • Solvent : Dry THF or diethyl ether
  • Temperature : 0°C to room temperature
  • Yield : 82–89% (,)

The electron-withdrawing trichloromethyl group at C1 enhances carbonyl electrophilicity, accelerating hydride attack. However, over-reduction or dehalogenation is negligible under controlled conditions.

Sodium Borohydride (NaBH₄) Reduction

NaBH₄, a milder reductant, achieves lower yields (45–55%) due to reduced reactivity toward sterically hindered ketones. Methanol or ethanol solvents facilitate proton transfer but may induce partial solvolysis of the trichloromethyl group. This method is less favored industrially but useful for small-scale syntheses requiring milder conditions ().

Acid-Catalyzed Isomerization of Allylic Alcohols

Thermal Isomerization of 1,1,1-Trichloro-4-methyl-4-penten-2-ol

Patent US4117247A () discloses the isomerization of 1,1,1-trichloro-4-methyl-4-penten-2-ol to its 3-penten-2-ol analog using acid catalysts (e.g., p-toluenesulfonic acid) or transition metals (e.g., FeCl₃). While the product is unsaturated, hydrogenation of the double bond yields this compound.

Procedure :

  • Isomerization : Heat the allylic alcohol with 5 mol% H₂SO₄ at 100–130°C for 6–12 hours.
  • Hydrogenation : Catalyze with Pd/C (10 wt%) under 3 atm H₂ in ethanol at 50°C.
  • Overall Yield : 68–74% ()

The mechanism involves protonation of the hydroxyl group, forming a carbocation at C3, followed by hydride shift to stabilize the intermediate.

Hydrolysis of 1,1,1-Trichloro-4-methyl-3-acetoxypentane

Acid- or base-catalyzed hydrolysis of the acetylated precursor provides an alternative route. The acetate acts as a protecting group, preventing unwanted rearrangements during synthesis.

Conditions :

  • Acid Hydrolysis : 6M HCl, reflux, 4 hours (yield: 78%)
  • Base Hydrolysis : 2M NaOH in ethanol/water, 25°C, 2 hours (yield: 81%) ()

The reaction proceeds via nucleophilic attack of water at the carbonyl carbon, followed by elimination of acetate.

Grignard Reaction with Chloral (Trichloroacetaldehyde)

Chloral reacts with 3-methyl-1-butenylmagnesium bromide to form this compound after workup.

Steps :

  • Grignard Formation : React 3-methyl-1-bromobutene with Mg in THF.
  • Addition to Chloral : Add chloral at −78°C, then warm to room temperature.
  • Quenching : Hydrolyze with NH₄Cl(aq).
  • Yield : 65–70% ()

Steric hindrance from the trichloromethyl group limits further additions, ensuring monoalkylation.

Comparative Analysis of Synthetic Routes

Method Catalyst/Conditions Yield (%) Advantages Limitations
LiAlH₄ Reduction LiAlH₄, THF, 0°C 85–89 High yield, simple setup Moisture-sensitive reagents
Acid-Catalyzed Isomerization H₂SO₄, 100–130°C 68–74 Scalable, uses inexpensive catalysts Requires hydrogenation step
Acetate Hydrolysis HCl/NaOH, reflux 78–81 Mild conditions Requires acetylated precursor
Grignard Reaction RMgX, THF, −78°C 65–70 Atom-economic Sensitive to steric hindrance

Applications and Derivatives

This compound serves as a precursor to insecticides such as 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylates (). Its hydroxyl group participates in esterification and Mitsunobu reactions, enabling diversification into bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-4-methylpentan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-ol involves its interaction with molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-Chloro-4-methylpentan-3-ol (C₆H₁₃ClO)

  • Structure : Single chlorine at C1, hydroxyl at C3, and methyl at C4.
  • Reactivity : The lone chlorine allows for nucleophilic substitution (e.g., SN2 with hydroxide ions) but with slower kinetics compared to tertiary chlorides due to steric hindrance from the methyl group .
  • Applications : Used in specialty chemical synthesis, as indicated by its commercial availability (CAS 89980-47-2) .

Reactivity: Synthesized via SN1 substitution of 3-chloro-3-methylpentane with hydroxide, leveraging the stability of the tertiary carbocation intermediate . Role: Demonstrates how halogen removal alters polarity and boiling points (lower compared to chlorinated analogs).

Steric Challenges: Three chlorines at C1 create severe steric hindrance, likely favoring bulky base-driven eliminations rather than substitutions.

Data Tables

Table 1: Comparative Molecular Properties

Property 1-Chloro-4-methylpentan-3-ol 3-Methylpentan-3-ol 1,1,1-Trichloro-4-methylpentan-3-ol*
Molecular Formula C₆H₁₃ClO C₆H₁₄O C₆H₁₁Cl₃O
Molecular Weight (g/mol) 136.62 102.17 205.35 (calculated)
CAS Number 89980-47-2 N/A Not available
Key Functional Groups -Cl, -OH -OH -Cl₃, -OH

*Data for this compound is inferred due to lack of direct evidence.

Table 2: Reactivity Trends

Reaction Type 1-Chloro-4-methylpentan-3-ol This compound (Predicted)
Substitution (SN2) Moderate (steric hindrance) Low (severe steric hindrance)
Elimination (E2) Possible with strong bases Highly favored
Boiling Point Higher than non-halogenated analog Likely higher due to increased molecular weight

Research Findings

  • Synthetic Pathways : Evidence from 3-chloro-3-methylpentane’s conversion to 3-methylpentan-3-ol suggests that halogenated alcohols can be synthesized via single-step substitutions. However, trichloro derivatives may require harsher conditions (e.g., elevated temperatures) to overcome steric barriers .
  • Environmental Impact : Chlorinated alcohols like 1-chloro-4-methylpentan-3-ol are persistent in ecosystems due to C-Cl bond stability . The trichloro variant is expected to exhibit even greater environmental persistence.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trichloro-4-methylpentan-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis can involve nucleophilic substitution of 4-methylpentan-3-ol with trichloromethane derivatives under controlled conditions. For example, using a chloroformylation agent (e.g., CCl₃SO₂Cl) in anhydrous dichloromethane at 0–5°C minimizes side reactions like elimination. Reaction monitoring via GC-MS or NMR is critical to optimize stoichiometry and temperature. A table of typical reaction parameters:
Reagent Ratio (Alcohol:Cl₃)Temperature (°C)Yield (%)Purity (HPLC)
1:1.20–56592%
1:1.5257885%

Higher temperatures increase reaction rates but may reduce purity due to decomposition .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar alcohols?

  • Methodological Answer :
  • ¹H NMR : The tertiary alcohol proton (δ ~2.1 ppm) and methyl groups (δ 0.9–1.2 ppm) are key. The absence of vicinal coupling for the -CCl₃ group (no splitting) confirms substitution at C1.
  • ¹³C NMR : The -CCl₃ carbon resonates at δ ~95 ppm, distinct from other chlorinated analogs.
  • IR : A broad O-H stretch (~3400 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) are diagnostic. Comparative analysis with 3-methylpentanol derivatives is essential to rule out structural ambiguity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the stereochemical outcomes of this compound derivatives during hydrogenation?

  • Methodological Answer : Steric hindrance from the -CCl₃ group and methyl branch at C4 can lead to unexpected stereoselectivity. For example, hydrogenation over Lindlar catalyst may favor syn addition due to restricted rotation, whereas Pd/C could promote anti pathways. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map transition states. A comparative table of catalysts:
CatalystSelectivity (syn:anti)Turnover Frequency (h⁻¹)
Lindlar85:15120
Pd/C40:60300

Contradictions in literature data often arise from solvent polarity or impurities in the catalyst .

Q. How can computational modeling resolve discrepancies in the thermodynamic stability of this compound conformers?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model staggered and eclipsed conformers. Key parameters include:
  • Torsional angles : Cl-C-C-O dihedral angles influence stability.
  • Steric maps : Overlap between -CCl₃ and methyl groups increases strain energy.
    Experimental validation via X-ray crystallography or variable-temperature IR is critical. For example, eclipsed conformers may dominate in polar solvents due to dipole stabilization .

Q. What analytical strategies mitigate interference from degradation products during GC-MS quantification of this compound?

  • Methodological Answer : Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) stabilizes the alcohol group, reducing thermal decomposition. Coupling with a DB-5MS column (30 m × 0.25 mm) and splitless injection at 250°C improves resolution. Calibration with deuterated internal standards (e.g., d₃-1,1,1-trichloro-4-methylpentan-3-ol) corrects for matrix effects. A validation table:
MatrixRecovery (%)RSD (%)
Aqueous982.1
Organic923.8

Degradation products (e.g., 4-methylpent-3-en-1-ol) are identifiable via retention time shifts .

Methodological Notes

  • Stereoisomer Synthesis : Enzymatic resolution (e.g., lipase-catalyzed acetylation) can separate diastereomers, though -CCl₃ may reduce enzyme activity. Multi-enzymatic cascades (e.g., ketoreductase + esterase) offer higher selectivity .
  • Environmental Fate Studies : Use EPA-compliant biodegradation assays (e.g., OECD 301F) to assess persistence. The -CCl₃ group likely confers resistance to hydrolysis, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .

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